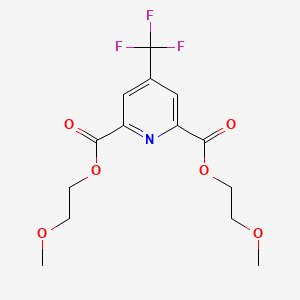

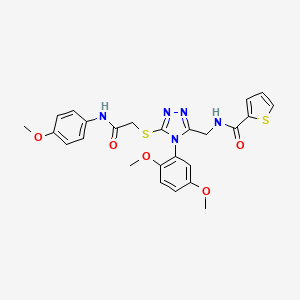

Bis(2-methoxyethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

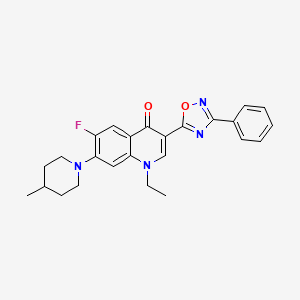

Bis(2-methoxyethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate, also known as BTMTP, is a synthetic compound that has seen a surge in popularity in recent years due to its unique properties and numerous applications in scientific research. BTMTP is a small molecule that is classified as a heterocyclic compound, meaning it contains a ring structure of atoms and at least one element other than carbon. This molecule has a wide array of uses in scientific research, from acting as a catalyst in organic synthesis to being used as a reagent in the study of organic processes.

Aplicaciones Científicas De Investigación

Deoxofluorination Reagent : Bis(2-methoxyethyl)aminosulfur trifluoride, a related compound, serves as an effective deoxofluorinating agent. It's used for the conversion of alcohols to alkyl fluorides, aldehydes/ketones to gem-difluorides, and carboxylic acids to their trifluoromethyl derivatives. This makes it a valuable reagent in organic synthesis (Lal, Pez, Pesaresi, & Prozonic, 1999).

Synthesis of Pyridine Derivatives : The synthesis of 4-aryl-1,4-dihydro-2,6-bis(trifluoromethyl)-3,5-pyridinedicarboxylates is achieved by treating certain pyridine derivatives with phosphorus oxychloride. This process illustrates the compound's role in the formation of complex pyridine structures, which are significant in medicinal chemistry and material science (Kim, 1986).

Hydrogen-Bonded Dimerization : A study on Bis(2′-hydroxyethyl) 2,6-pyridinedicarboxylate, a structurally related compound, demonstrates its ability to form a pseudo-macrocycle through hydrogen bonding, resulting in a pseudo-crown ether-like structure. This is significant in understanding molecular interactions and designing new materials (Habata, Takeshita, Fukuda, Akabori, & Bradshaw, 2001).

Supramolecular Chemistry : The compound is instrumental in the design of layered crystalline materials using coordination chemistry and hydrogen bonds. It acts as a supramolecular building block to generate well-defined structures in the solid state, which has implications for crystal engineering and material science (MacDonald et al., 2000).

Coordination Chemistry : The compound plays a role in the coordination chemistry of nickel complexes, influencing the properties and reactivities of these complexes in various oxidation states. This is significant for applications in catalysis and material science (Reed et al., 2017).

Propiedades

IUPAC Name |

bis(2-methoxyethyl) 4-(trifluoromethyl)pyridine-2,6-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO6/c1-21-3-5-23-12(19)10-7-9(14(15,16)17)8-11(18-10)13(20)24-6-4-22-2/h7-8H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAULTRZEBMYSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)C1=CC(=CC(=N1)C(=O)OCCOC)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2-methoxyethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2415146.png)

![2-(4-Methoxyphenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2415147.png)

![4-Methyl-2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B2415150.png)

![N-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide](/img/structure/B2415153.png)

![2-[[(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2415157.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2415167.png)